N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-17-6-3-7-18(24-2)19(17)20(22)21(13-15-9-11-25-14-15)10-8-16-5-4-12-26-16/h3-7,9,11-12,14H,8,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPXTCNQEDHTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furan and thiophene groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the benzamide core can produce amine derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Implications
Electronic Effects : The 2,6-dimethoxy groups on the target compound’s benzamide core may enhance solubility and π-π stacking compared to 3,4-dimethoxy analogs like Rip-B .
Synthetic Challenges : The dual N-substituents (furan/thiophene) may complicate synthesis due to competing reactivity, unlike single-substituted derivatives in and .
Therapeutic Potential: Structural parallels to and compounds suggest possible antiproliferative or antiviral activity, though experimental validation is needed .
Biological Activity
N-(furan-3-ylmethyl)-2,6-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a benzamide backbone with furan and thiophene substituents, which contribute to its electronic properties and biological interactions. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Furan and Thiophene Derivatives : Initial reactions may include the synthesis of furan and thiophene derivatives through established methods such as electrophilic aromatic substitution or coupling reactions.
- Benzamide Formation : The final step involves coupling the furan and thiophene derivatives with an appropriate amine to form the benzamide structure.
Anticancer Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that similar benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Interference with DNA Synthesis : The heteroaromatic rings may interact with nucleic acids, disrupting DNA replication.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
Case Studies
-
Anticancer Study : A recent study explored the effects of a structurally similar compound on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, attributed to increased levels of reactive oxygen species (ROS) leading to apoptosis.
Concentration (μM) Cell Viability (%) 0 100 10 85 20 65 50 30 - Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, indicating moderate antimicrobial activity.
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds similar to this compound:
- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the furan and thiophene rings can significantly enhance biological activity. For example, increasing electron-withdrawing groups on these rings has been correlated with improved anticancer efficacy.
- Toxicity Profiles : Toxicological assessments have shown that while these compounds exhibit promising biological activities, they also require careful evaluation for potential toxicity, particularly concerning hERG channel inhibition which is crucial for cardiac safety.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide coupling | EDC, HOBt, DCM, RT, 12h | 65–75 |
| Purification | Silica gel (70–230 mesh), Hex/EtOAc (3:1) | 90 |
Basic: How can structural elucidation be performed for this compound?
Answer:
Combined spectroscopic and computational methods are essential:
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to resolve aromatic (δ 6.5–8.5 ppm) and methoxy (δ 3.2–3.8 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity between furan/thiophene and benzamide moieties .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- X-ray Crystallography : For solid-state conformation analysis (if single crystals are obtainable) .
Advanced: How do electronic effects of the trifluoromethoxy and dimethoxy groups influence reactivity?
Answer:
- Electron-Withdrawing Effects : The 2,6-dimethoxy groups enhance electrophilic substitution on the benzamide ring, directing reactions to the para position. This is critical for further derivatization (e.g., halogenation) .
- Steric Considerations : The trifluoromethoxy group (if present in analogs) increases lipophilicity and metabolic stability, impacting biological activity . Computational studies (DFT) show reduced electron density at the amide carbonyl, altering hydrogen-bonding potential .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies in bioassay results (e.g., IC50 variability) may arise from:
- Purity : Impurities >5% can skew results. Validate via HPLC (C18 column, MeCN/H2O gradient) .
- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization states. Standardize protocols across studies .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions (e.g., kinase profiling) .
Advanced: What computational tools are suitable for predicting binding modes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on π-π stacking (furan/thiophene) and hydrogen bonds (amide carbonyl) .
- MD Simulations : GROMACS for stability analysis (20–50 ns trajectories) to assess binding pocket retention .
- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to optimize activity .
Basic: What are the recommended storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months if desiccated and frozen. Avoid freeze-thaw cycles >3x .
Advanced: How can regioselectivity challenges in derivatization be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to block undesired sites during halogenation .
- Catalysis : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling at the furan C5 position .
- Microwave Synthesis : Enhances yield (e.g., 80 → 92%) and reduces reaction times (24h → 2h) for SNAr reactions .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (48h exposure, IC50 calculation in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Advanced: What strategies mitigate poor aqueous solubility?
Answer:
- Prodrug Design : Introduce phosphate esters at the methoxy groups, hydrolyzed in vivo to active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
Advanced: How can metabolic stability be improved without compromising activity?
Answer:
- Isosteric Replacement : Replace metabolically labile furan with thiazole (retains aromaticity, reduces CYP450 oxidation) .
- Deuterium Incorporation : Substitute hydrogens at α-positions (e.g., benzamide methyl) to slow metabolism .
- Metabolite Identification : Use LC-MS/MS to identify major Phase I metabolites and block vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
